
2-Chloro-5-ethyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-ethyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position of the oxazole ring. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of α-haloketones with formamide. Another method is the Van Leusen reaction, which utilizes aldehydes and TosMIC (tosylmethyl isocyanide) as starting materials . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed direct arylation reactions. This method allows for the regioselective introduction of aryl groups at specific positions on the oxazole ring . The use of ionic liquids as solvents has also been explored to enhance the yield and purity of the product .
化学反応の分析
Types of Reactions: 2-Chloro-5-ethyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form open-chain products.
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring.
Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed for substitution reactions.
Major Products:
Oxidation: Open-chain aldehydes or ketones.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-5-ethyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-5-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
類似化合物との比較
- 2-Chloro-1,3-oxazole-5-carboxylate
- 5-Methyl-2-chloro-1,3-oxazole
- 2,5-Dichloro-1,3-oxazole
Comparison: 2-Chloro-5-ethyl-1,3-oxazole is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct reactivity and biological activity compared to its analogs. For example, the ethyl group at the fifth position can influence the compound’s lipophilicity and, consequently, its ability to interact with biological membranes .
特性
分子式 |
C5H6ClNO |
|---|---|
分子量 |
131.56 g/mol |
IUPAC名 |
2-chloro-5-ethyl-1,3-oxazole |
InChI |
InChI=1S/C5H6ClNO/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 |
InChIキー |
HWISPMXQFLPGJQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


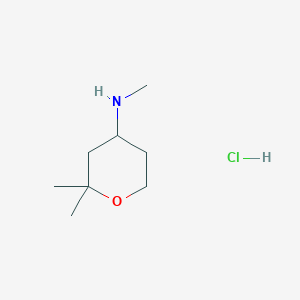
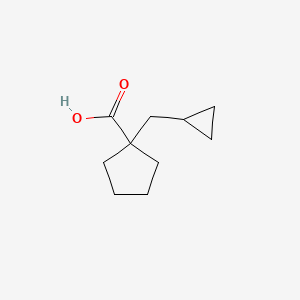
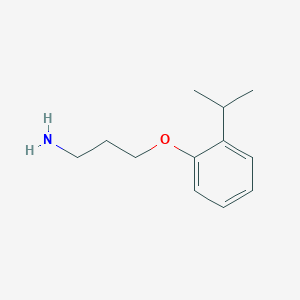

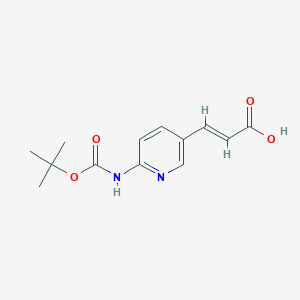
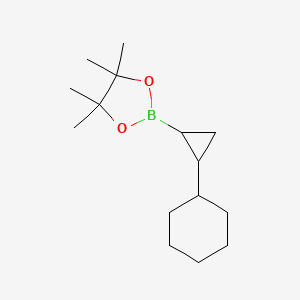
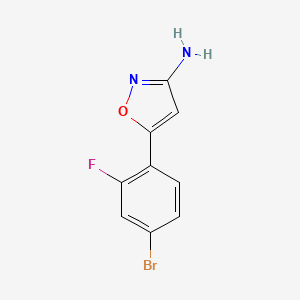
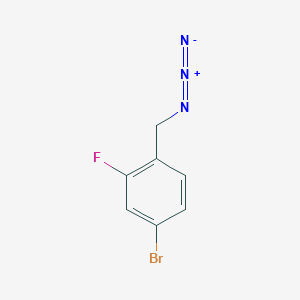


![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)
![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
